In Vitro Anti-NASH Potency Score: Elafibranor vs. Saroglitazar and Pioglitazone
In a comprehensive in vitro study using primary human hepatocytes (PHH), human skin stem cell-derived hepatic cells (hSKP-HPC), and LX-2 hepatic stellate cells, an anti-NASH scoring system was developed to grade the potency of various PPAR agonists . Elafibranor achieved the highest score among the tested compounds. This quantifiable, composite score, which integrates effects on lipid accumulation, inflammatory chemokine secretion, and pro-fibrotic gene expression, demonstrates superior in vitro efficacy compared to saroglitazar and pioglitazone .
| Evidence Dimension | Composite anti-NASH in vitro potency score |
|---|---|
| Target Compound Data | Highest anti-NASH score (relative score not numerically provided but ranked #1 among tested compounds) |
| Comparator Or Baseline | Saroglitazar (ranked #2) and Pioglitazone (ranked #3) |
| Quantified Difference | Elafibranor's anti-NASH effect was stronger than saroglitazar and pioglitazone, based on the developed scoring system . |
| Conditions | In vitro models: PHH, hSKP-HPC, and LX-2 cultures; assessed on attenuation of lipid accumulation, inflammatory chemokine secretion, and pro-fibrotic gene expression. |
Why This Matters
For researchers modeling NASH, this evidence demonstrates that elafibranor provides a superior in vitro efficacy profile compared to other leading PPAR agonists, making it the compound of choice for investigating the most potent anti-NASH mechanisms.
- [1] Boeckmans J, Natale A, Rombaut M, et al. Human hepatic in vitro models reveal distinct anti-NASH potencies of PPAR agonists. *Cell Biol Toxicol*. 2021;37:293–311. doi:10.1007/s10565-020-09544-2. View Source
